molecular formula C13H16F3N3O2 B6647259 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one

1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one

カタログ番号 B6647259
分子量: 303.28 g/mol
InChIキー: CXCSBCBMEIWXIB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one, also known as TAK-659, is a small-molecule inhibitor that has shown potential in the treatment of various forms of cancer. TAK-659 belongs to the family of pyridine-based kinase inhibitors and has been found to inhibit the activity of several kinases, including BTK, FLT3, and ITK.

作用機序

1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one inhibits the activity of several kinases, including BTK, FLT3, and ITK. BTK is a key signaling molecule in the B-cell antigen receptor (BCR) pathway, which is critical for the survival and proliferation of B cells. FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia (AML). ITK is a kinase that is involved in T-cell receptor (TCR) signaling. By inhibiting these kinases, 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one disrupts key signaling pathways that are important for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects
1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one has been found to have several biochemical and physiological effects. In preclinical studies, 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one has been shown to inhibit the growth of cancer cells and induce apoptosis. 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one has also been found to inhibit the activation of B cells and T cells, which are key components of the immune system. In addition, 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one has been shown to inhibit the production of cytokines, which are signaling molecules that are involved in inflammation and immune response.

実験室実験の利点と制限

One of the advantages of 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one is its specificity for certain kinases, which makes it an attractive target for cancer therapy. 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one has also been found to have good pharmacokinetic properties, which means that it can be administered orally and has a long half-life. However, one limitation of 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one is its potential for off-target effects, which can lead to toxicity and adverse effects. In addition, 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

将来の方向性

There are several future directions for the study of 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one. One area of research is the identification of biomarkers that can predict response to 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one therapy. Another area of research is the development of combination therapies that can enhance the efficacy of 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one. In addition, further preclinical studies are needed to determine the safety and efficacy of 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one in humans. Finally, clinical trials are needed to evaluate the potential of 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one as a new treatment option for cancer patients.
Conclusion
In conclusion, 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one is a small-molecule inhibitor that has shown potential in the treatment of various forms of cancer. 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one inhibits the activity of several kinases, including BTK, FLT3, and ITK, which are critical for the survival and proliferation of cancer cells. 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one has several biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis. While 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one has several advantages as a potential cancer therapy, further research is needed to determine its safety and efficacy in humans.

合成法

The synthesis of 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one involves a multi-step process that includes the preparation of various intermediates. The final product is obtained by the reaction of 1-morpholin-4-ylpropan-1-one with 5-(trifluoromethyl)pyridin-2-amine. The purity of the final product is usually determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

科学的研究の応用

1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one has been extensively studied for its potential in the treatment of various forms of cancer. In preclinical studies, 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one has been found to be effective in the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

特性

IUPAC Name

1-morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c14-13(15,16)10-1-2-11(18-9-10)17-4-3-12(20)19-5-7-21-8-6-19/h1-2,9H,3-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCSBCBMEIWXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCNC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。